1-(4-Fluoro-2-isobutoxyphenyl)ethanol
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Overview
Description
1-(4-Fluoro-2-isobutoxyphenyl)ethanol is a chemical compound with the molecular formula C12H17FO2 and a molecular weight of 212.26 g/mol . It is a fluorinated organic compound that features a phenyl ring substituted with a fluoro group and an isobutoxy group, along with an ethanol moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanol typically involves the reaction of 4-fluoro-2-isobutoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol . The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-isobutoxyphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: 4-Fluoro-2-isobutoxybenzaldehyde, 4-Fluoro-2-isobutoxybenzoic acid.
Reduction: 1-(4-Fluoro-2-isobutoxyphenyl)ethane.
Substitution: 1-(4-Methoxy-2-isobutoxyphenyl)ethanol.
Scientific Research Applications
1-(4-Fluoro-2-isobutoxyphenyl)ethanol is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluoro group enhances its ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to enzymes or receptors. The isobutoxy group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-2-methoxyphenyl)ethanol
- 1-(4-Fluoro-2-ethoxyphenyl)ethanol
- 1-(4-Fluoro-2-propoxyphenyl)ethanol
Comparison
1-(4-Fluoro-2-isobutoxyphenyl)ethanol is unique due to the presence of the isobutoxy group, which provides distinct steric and electronic properties compared to its analogs with methoxy, ethoxy, or propoxy groups. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
1-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8-9,14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCCNCIDRJINLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)F)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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